molecular formula C27H24N2O5 B12302156 N-Fmoc-6-Methoxy-DL-tryptophan

N-Fmoc-6-Methoxy-DL-tryptophan

Cat. No.: B12302156
M. Wt: 456.5 g/mol
InChI Key: RHZGGMPKOBZXJX-UHFFFAOYSA-N
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Description

Contextual Significance of Tryptophan Modifications in Peptide Science

Tryptophan, despite being one of the least abundant proteinogenic amino acids, is present in approximately 90% of all proteins and plays a crucial role in their structure and function. researchgate.netresearchgate.net The indole (B1671886) side chain of tryptophan is a particularly attractive target for chemical modification due to its unique reactivity and low abundance, which allows for site-selective functionalization. researchgate.net Such modifications are a cornerstone of chemical biology, enabling the creation of peptides and proteins with enhanced properties.

The strategic modification of tryptophan residues can significantly impact the biophysical characteristics of peptides, including their stability, bioavailability, and interactions with biological targets. hku.hk For instance, late-stage functionalization—the chemical modification of a complex molecule like a peptide after its initial synthesis—is a powerful strategy for creating libraries of molecular analogues for drug discovery. researchgate.nethku.hk Researchers have developed numerous methods for tryptophan modification, including halogenation, C-H activation, and the introduction of various functional groups to fine-tune peptide properties for therapeutic and research applications. researchgate.netresearchgate.netnih.gov These modifications can improve drug-target interactions, enhance stability against enzymatic degradation, and introduce probes for studying biological processes. researchgate.nethku.hk

The Role of N-Fmoc Protection in Amino Acid Chemistry

The synthesis of peptides is a stepwise process that requires the temporary blocking, or "protection," of reactive functional groups to prevent unwanted side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial tool in modern peptide chemistry, serving as a temporary protecting group for the α-amine of an amino acid. wikipedia.orgontosight.ai Its widespread use is central to the Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS). bachem.com

The key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638), while being stable to acidic conditions. wikipedia.orgchempep.com This "orthogonal" protection scheme allows the Fmoc group to be selectively removed from the N-terminus of the growing peptide chain without disturbing the acid-labile protecting groups on amino acid side chains or the linker attaching the peptide to the solid resin support. bachem.comchempep.compeptide.com This streamlined workflow has made Fmoc SPPS the method of choice for synthesizing a vast array of peptides, including those with post-translational modifications like phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions of older methods. nih.gov Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step to ensure the synthesis is proceeding efficiently. wikipedia.orgchempep.com

Feature of Fmoc ProtectionDescriptionReference
Protection Type Temporary Nα-amine protecting group wikipedia.orgontosight.ai
Cleavage Condition Base-labile (e.g., 20% piperidine in DMF) wikipedia.orgchempep.com
Stability Stable to acidic conditions chempep.com
Key Advantage Enables orthogonal protection strategies in SPPS bachem.com
Monitoring Cleavage by-product is UV-active, allowing reaction monitoring wikipedia.orgchempep.com

Structural and Functional Implications of Methoxy (B1213986) Substitution at the 6-Position of Indole

Modification of the indole ring itself offers another layer of chemical diversity. Substituting the indole ring of tryptophan with a methoxy (-OCH3) group, particularly at the 6-position, has significant structural and functional consequences. The introduction of substituents on the indole moiety is not always straightforward, often requiring multi-step syntheses from appropriate precursors. chim.it

The methoxy group is an electron-donating group, which can alter the electronic properties of the indole ring. This has a direct impact on the fluorescence properties of tryptophan, which are highly sensitive to the local environment. nih.govresearchgate.net The indole chromophore has two low-lying excited singlet states, ¹La and ¹Lb, whose relative energies determine the fluorescence characteristics. nih.gov Substitutions on the benzene (B151609) portion of the indole ring can affect the energies of these transitions. nih.gov Specifically, electron-donating groups can influence the emission spectrum, which is a critical consideration when using tryptophan derivatives as intrinsic fluorescent probes to study protein structure, folding, and binding interactions. nih.govresearchgate.net Functionally, incorporating 6-methoxy-tryptophan into a peptide can increase its lipophilicity, which may influence membrane interactions and cell permeability. researchgate.net

Overview of DL-Tryptophan Derivatives in Academic Research

Amino acids, with the exception of glycine (B1666218), are chiral molecules that exist as L- and D-enantiomers. While L-amino acids are the building blocks of natural proteins, the incorporation of D-amino acids into peptides is a widely used strategy in medicinal chemistry. Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize only L-isomers. This increased proteolytic stability can extend the half-life of a peptide drug in the body.

The use of a DL-mixture, or racemate, means that the compound contains an equal amount of both the D- and L-isomers. In peptide synthesis, researchers typically use enantiomerically pure L- or D-amino acids to create a specific, well-defined stereochemistry. However, DL-tryptophan derivatives are utilized in various research contexts, including in the synthesis of peptidomimetics and for screening purposes in drug discovery, where the differential effects of stereoisomers can be explored. google.com The synthesis of a DL-derivative can sometimes be more cost-effective than the separation or asymmetric synthesis of a pure enantiomer.

Academic Research Landscape of N-Fmoc-6-Methoxy-DL-Tryptophan

Specific academic studies focusing exclusively on this compound are limited. The compound is primarily recognized as a synthetic building block, available commercially for use in peptide synthesis and the creation of peptidomimetics. cusabio.comchemicalbook.com Its utility arises from the combination of the features described in the preceding sections.

The academic interest in this compound lies in its potential application rather than its fundamental study. Researchers would acquire this compound to:

Synthesize peptide libraries: Using the DL-mixture would generate a pair of diastereomeric peptides in a single synthesis, which could then be separated and tested for biological activity.

Develop metabolically stable peptides: The D-isomer would be incorporated to enhance resistance to enzymatic degradation.

Create fluorescent probes: The 6-methoxy-indole moiety could be used as a spectroscopic reporter to study peptide-protein or peptide-membrane interactions. nih.gov

In essence, the research landscape for this compound is defined by its role as a specialized tool for peptide chemists and chemical biologists who are constructing novel peptides with tailored properties for a wide range of applications in medicine and biotechnology.

ComponentRole in this compoundPrimary Research Application
N-Fmoc Protects the α-amine for controlled peptide synthesisFacilitates stepwise assembly of peptides via SPPS
6-Methoxy Modifies the indole ring's electronic and steric propertiesAlters fluorescence; increases lipophilicity
DL-Tryptophan Provides a racemic mixture of the amino acid coreCreates stereochemical diversity; potential for enhanced stability (D-form)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C27H24N2O5/c1-33-17-10-11-18-16(14-28-24(18)13-17)12-25(26(30)31)29-27(32)34-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)

InChI Key

RHZGGMPKOBZXJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Synthetic Methodologies for N Fmoc 6 Methoxy Dl Tryptophan and Its Analogues

Fmoc-Mediated N-Protection Strategies for Tryptophan Derivatives

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone in peptide synthesis, serving as a base-labile protecting group for the α-amino group of amino acids. creative-peptides.com Its application to tryptophan and its derivatives requires careful optimization to ensure high-yield protection while minimizing side reactions.

Optimization of Fmoc Protection Reaction Conditions

The introduction of the Fmoc group onto the α-amino group of tryptophan derivatives is typically achieved using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.gov The choice of reagent and reaction conditions significantly impacts the efficiency of the protection.

Key parameters for optimization include the solvent system, base, temperature, and reaction time. For instance, the reaction is often carried out in a mixed aqueous-organic solvent system, such as dioxane-water or acetone-water, to accommodate the solubility of both the amino acid and the Fmoc reagent. The pH is maintained in the alkaline range, typically between 8 and 10, using an inorganic base like sodium bicarbonate or sodium carbonate to facilitate the nucleophilic attack of the amino group on the Fmoc reagent.

Table 1: Comparison of Reagents for Fmoc Protection

Reagent Advantages Disadvantages
Fmoc-Cl Highly reactive, leading to faster reaction times. Can be prone to over-reaction, leading to dipeptide formation. nih.gov
Fmoc-OSu More stable than Fmoc-Cl, reducing the risk of side reactions. researchgate.net Generally slower reaction rates compared to Fmoc-Cl.

The reaction temperature is usually kept low, often starting at 0°C and gradually warming to room temperature, to control the reactivity and prevent degradation of the starting materials and products. Progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the desired N-Fmoc-protected product.

Challenges in Fmoc Group Introduction and Side Reaction Mitigation

Several challenges and side reactions can occur during the Fmoc protection of tryptophan and its derivatives. The indole (B1671886) side chain of tryptophan is susceptible to modification under various conditions. thermofisher.com

One common side reaction is the formation of dipeptides, particularly when using the highly reactive Fmoc-Cl. nih.gov This can be mitigated by using the less reactive Fmoc-OSu or by carefully controlling the stoichiometry of the reagents and the reaction conditions. Another significant challenge is the potential for modification of the indole ring. Although the indole ring is generally stable, it can undergo alkylation or oxidation under certain conditions. thermofisher.compeptide.com The use of scavengers during subsequent peptide synthesis steps, especially during the cleavage of other protecting groups, is crucial to prevent such modifications. peptide.com

Furthermore, diketopiperazine formation is a known side reaction in peptide synthesis, especially with C-terminal prolines, and can be promoted by the basic conditions used for Fmoc deprotection. iris-biotech.deacs.org While this is more of a concern during peptide synthesis rather than the initial Fmoc protection of the amino acid, the choice of protecting group strategy can influence its likelihood. Using dipeptide building blocks or alternative deprotection reagents can help minimize this issue. iris-biotech.de For tryptophan itself, using an N-in-Boc protected version can improve solubility and prevent potential side reactions during subsequent synthesis steps. acs.orgsigmaaldrich.com

Indole Ring Functionalization for Methoxy (B1213986) Substitution

The introduction of a methoxy group at the 6-position of the tryptophan indole ring is a key step in the synthesis of N-Fmoc-6-Methoxy-DL-tryptophan. This requires regioselective functionalization, often achieved through multi-step synthetic sequences.

Regioselective Methoxy Group Introduction

Achieving regioselective substitution on the indole ring can be challenging due to the presence of multiple reactive positions. Several strategies have been developed to introduce a methoxy group specifically at the C6 position.

One common approach involves the use of a starting material that already contains the desired substitution pattern. For example, starting with a substituted aniline (B41778) precursor allows for the construction of the indole ring with the methoxy group already in place. The Fischer indole synthesis is a classic and widely used method for this purpose, where a substituted phenylhydrazine (B124118) is reacted with a ketone or aldehyde. byjus.comwikipedia.orgbhu.ac.in The regioselectivity of the Fischer indole synthesis can be influenced by the electronic nature of the substituents on the phenylhydrazine. rsc.org

Alternatively, direct functionalization of the indole ring can be employed. A strategy involving iridium-catalyzed C-H borylation has been shown to be effective for the functionalization of the C6 position of tryptophan derivatives. nih.govresearchgate.netacs.org This method allows for the conversion of a tryptophan derivative into a 6-methoxytryptophan derivative. Another method involves the bromination of 5-methoxyindole-3-carbonitrile at the 6-position, followed by a nucleophilic substitution with sodium methoxide (B1231860) to yield the 6-methoxy derivative.

Precursor Synthesis for 6-Methoxyindole (B132359) Moiety

The synthesis of the 6-methoxyindole moiety often begins with commercially available substituted anilines or phenols. For instance, 4-methoxyaniline can serve as a precursor. Classic indole syntheses such as the Fischer, Bischler, and Hemetsberger methods are commonly employed for the construction of methoxy-activated indoles. chim.itevitachem.com

The Fischer indole synthesis, for example, would involve the reaction of a p-methoxyphenylhydrazine with a suitable carbonyl compound, like pyruvic acid, followed by cyclization under acidic conditions to form the indole-2-carboxylic acid, which can then be further manipulated. byjus.comwikipedia.org The Bischler indole synthesis provides another route, involving the reaction of an α-halo-ketone with an arylamine. evitachem.com The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For large-scale synthesis of optically active 6-methoxy-D-tryptophan, a palladium-catalyzed heteroannulation reaction between a substituted o-iodoaniline and an internal alkyne has been successfully employed. nih.govresearchgate.netmdpi.com

Chiral Synthesis and Resolution Techniques for DL-Tryptophan Derivatives

Since the target compound is a DL-tryptophan derivative, it exists as a racemic mixture of two enantiomers. The separation of these enantiomers or the direct synthesis of a single enantiomer is a critical aspect of its chemistry.

Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds. rsc.org This can involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For example, the asymmetric synthesis of tryptophan derivatives has been achieved through methods like phase-transfer catalytic alkylation of glycine (B1666218) using a chiral catalyst. thieme-connect.com Another approach is the tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction. acs.org The use of chiral auxiliaries, such as the Schöllkopf chiral auxiliary, has been instrumental in the synthesis of optically active tryptophan derivatives, including 6-methoxy-D-tryptophan. nih.govacs.orgresearchgate.net A Strecker amino acid synthesis strategy using chiral auxiliaries like (S)-methylbenzylamine has also been reported for the synthesis of indole-substituted (S)-tryptophans. scispace.comrsc.org

Enzymatic resolution is a widely used technique for separating racemic mixtures of amino acids. researchgate.net This method takes advantage of the high stereoselectivity of enzymes. For instance, acylases can be used to selectively hydrolyze the N-acetyl group of one enantiomer in a racemic mixture of N-acetyl-DL-tryptophan, allowing for the separation of the L- and D-amino acids. oup.comtandfonline.com This method has been applied to various tryptophan derivatives, including bromo-substituted tryptophans. sunderland.ac.uk

Chromatographic resolution is another common method for separating enantiomers. This involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). researchgate.net The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus separation. koreascience.kr Zwitterionic CSPs based on Cinchona alkaloids have been shown to be effective for the enantiomeric separation of monosubstituted tryptophan derivatives. nih.gov Additionally, Vancomycin has been used as a chiral additive in the mobile phase for the separation of tryptophan enantiomers. mdpi.com Gas chromatography can also be used for the resolution of racemic tryptophan derivatives after appropriate derivatization. acs.org

Application of Chiral Auxiliaries (e.g., Schöllkopf Method)

The asymmetric synthesis of specific enantiomers of tryptophan analogs frequently employs chiral auxiliaries to control stereochemistry. Among these, the Schöllkopf method stands out as a robust and widely used strategy for producing optically pure α-amino acids. biosynth.comwikipedia.org This methodology involves the diastereoselective alkylation of a masked glycine equivalent, where a chiral auxiliary directs the approach of an incoming electrophile. biosynth.com

The process typically begins with the cyclization of a chiral amino acid, commonly L-valine, with glycine to form a 2,5-diketopiperazine. This cyclic dipeptide is then converted to its bis-lactim ether by treatment with an O-methylating agent like trimethyloxonium (B1219515) tetrafluoroborate. biosynth.com Deprotonation at the prochiral carbon of the glycine residue creates a planar enolate. The steric bulk of the auxiliary's side chain (e.g., the isopropyl group from valine) effectively shields one face of the enolate, forcing the electrophile to attack from the opposite side. biosynth.comwikipedia.org This step proceeds with high diastereoselectivity, typically yielding diastereomeric excesses greater than 95%. biosynth.com

While the Schöllkopf auxiliary derived from valine is common, other chiral auxiliaries have also been explored. For instance, a Strecker amino acid synthesis strategy has been developed using (S)-methylbenzylamine and its derivatives to produce various enantiomerically pure (S)-tryptophan analogues. rsc.org

Enantioselective Catalysis in Tryptophan Analog Synthesis

Enantioselective catalysis offers a powerful alternative to stoichiometric chiral auxiliaries for the synthesis of optically active tryptophan analogs, often providing more atom-economical and efficient pathways. These methods utilize small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A prominent strategy involves transition-metal catalysis . A novel and concise synthesis of optically active tryptophan derivatives was developed via a palladium-catalyzed heteroannulation reaction of substituted o-iodoanilines with an internal alkyne. nih.gov This method can be integrated with the Schöllkopf chiral auxiliary to achieve high enantioselectivity and has been used to prepare optically pure 6-methoxy-D-tryptophan on a large scale. nih.govresearchgate.net

Another approach is organocatalysis . The tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction between indoles and methyl 2-acetamidoacrylate can be catalyzed by a chiral Brønsted acid complex, such as (R)-3,3'-dibromo-BINOL in the presence of SnCl₄. nih.gov This method furnishes synthetic tryptophan derivatives in good yields and with high levels of enantioselectivity. The convergent nature of this transformation makes it suitable for preparing a wide array of unnatural tryptophan derivatives. nih.gov

Biocatalysis represents a particularly efficient and green route. Enzymes, with their inherent chemo- and stereoselectivity, can synthesize complex molecules in fewer steps than traditional chemical methods. nih.govacs.org The enzyme tryptophan synthase (TrpB) is especially attractive as it can directly form tryptophan analogs from L-serine and the corresponding indole derivative without the need for protecting groups. nih.govacs.org However, the natural enzyme's substrate scope can be limited. Through directed evolution, variants of TrpB from organisms like Pyrococcus furiosus have been engineered to accept bulky or electron-deficient indoles, which are poor substrates for the wild-type enzyme. nih.govacs.org These engineered biocatalysts can be produced at high levels and used to synthesize a variety of enantiopure tryptophan analogs substituted at different positions on the indole ring. nih.govacs.org

Catalytic MethodCatalyst TypeKey FeaturesApplication Example
Palladium-Mediated Heteroannulation Transition Metal (Palladium)Forms indole ring from substituted anilines and alkynes; can be combined with chiral auxiliaries. nih.govresearchgate.netLarge-scale synthesis of optically pure 6-methoxy-D-tryptophan. nih.govresearchgate.net
Tandem Conjugate Addition/Protonation Organocatalyst (Chiral BINOL complex)Convergent synthesis from indoles and acrylates; high enantioselectivity. nih.govSynthesis of various synthetic tryptophan derivatives. nih.gov
Biocatalysis with TrpB Enzyme (Tryptophan Synthase)Direct synthesis from serine and indoles; highly enantioselective; aqueous conditions. nih.govacs.orgSynthesis of enantiopure Trp analogs with 4-, 5-, 6-, and 7-position substitutions. nih.gov

Racemic Mixture Synthesis and Resolution Methodologies

The synthesis of this compound begins with the preparation of the racemic core, 6-methoxy-DL-tryptophan. A common method for this involves the reaction of 6-methoxyindole with L-serine in a mixture of acetic acid and acetic anhydride, which yields the racemic Nα-acetyl tryptophan derivative. cam.ac.uk Another general approach involves the alkylation at the indole nitrogen of a protected tryptophan, which can also lead to racemic mixtures. nih.gov Once the racemic mixture is obtained, resolution is required to separate the D- and L-enantiomers.

Enzymatic resolution is a highly effective and widely used technique. This method exploits the stereoselectivity of enzymes to act on only one enantiomer in a racemic mixture. A classic approach uses an acylase enzyme, such as porcine kidney acylase I, which selectively hydrolyzes the N-acetyl group from the L-enantiomer of an N-acetyl-DL-amino acid. cam.ac.uknih.govresearchgate.net The resulting mixture contains the free L-amino acid and the unreacted N-acetyl-D-amino acid. researchgate.net These two compounds have different chemical properties and can be readily separated. This method has been successfully applied to resolve various 6-substituted tryptophan derivatives. cam.ac.uk

A more advanced enzymatic strategy is dynamic kinetic resolution (DKR) . In one such process, known as stereoinversion, an L-amino acid oxidase (L-AAO) selectively oxidizes the L-enantiomer to the corresponding α-imino acid. acs.org In the presence of a non-selective reducing agent, the imine is reduced back to the racemic amino acid. This cycle is repeated, continuously converting the L-enantiomer, which leads to the accumulation of the desired D-enantiomer in high enantiomeric excess. acs.org

Chemical resolution can be achieved through the formation of diastereomeric salts. This involves reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid, to form two diastereomeric salts. ut.ac.ir These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. While classic resolution is limited to a 50% theoretical yield for the desired enantiomer, this can be overcome by crystallization-induced asymmetric transformation (CIAT) , a process where the unwanted enantiomer in the solution is racemized in situ, allowing it to convert to the desired enantiomer, which then crystallizes. ut.ac.ir

Resolution MethodPrincipleKey Reagents/EnzymesOutcome
Kinetic Resolution Selective enzymatic deacetylation of one enantiomer. cam.ac.ukresearchgate.netPorcine Kidney Acylase IMixture of L-amino acid and N-acetyl-D-amino acid. researchgate.net
Dynamic Stereoinversion Continuous oxidation of L-enantiomer and non-selective reduction. acs.orgL-Amino Acid Oxidase (e.g., RebO), reducing agentAccumulation of the D-amino acid with high enantiomeric excess. acs.org
Chemical Resolution Formation and separation of diastereomeric salts. ut.ac.irChiral acids (e.g., tartaric acid)Separation of enantiomers, often with a max 50% yield unless combined with racemization. ut.ac.ir

Purification and Isolation Protocols for Synthesized this compound

The purification and isolation of N-Fmoc protected amino acids are critical steps to ensure high purity, which is essential for successful peptide synthesis. Impurities can lead to truncated or modified peptides, compromising the final product's integrity. sigmaaldrich.commerck-lifescience.com.tw

Crystallization and Recrystallization Techniques

Crystallization is the primary method for the purification of solid organic compounds, including N-Fmoc-amino acids. nih.gov The process leverages differences in solubility between the desired compound and impurities in a given solvent system. A typical protocol for purifying an N-Fmoc-amino acid involves dissolving the crude product in an appropriate solvent mixture, often an ethanol/water system, at an elevated temperature (e.g., 60-80°C) to ensure complete dissolution. google.comgoogle.com

The solution is then cooled under controlled conditions, for instance to 12-16°C, which causes the solubility of the N-Fmoc-amino acid to decrease, leading to the formation of crystals. google.comgoogle.com Impurities, being present in lower concentrations, tend to remain in the solution or "mother liquor." The resulting crystals are collected by filtration, washed with a cold solvent system to remove any adhering mother liquor, and then dried. google.com This process can yield N-Fmoc-amino acids with purities exceeding 99%. google.com

The choice of solvent is crucial. While ethyl acetate (B1210297) is a common solvent used during the synthesis and crystallization of Fmoc-amino acids, it can be a source of contamination. sigmaaldrich.commerck-lifescience.com.tw Residual ethyl acetate can hydrolyze or transesterify with the Fmoc-amino acid over time, generating acetic acid. sigmaaldrich.commerck-lifescience.com.tw Acetic acid is a highly reactive impurity that can act as a capping agent during peptide synthesis, leading to chain termination. sigmaaldrich.commerck-lifescience.com.tw

Chromatographic Purification Strategies (e.g., HPLC)

Chromatography is an indispensable tool for both the analysis and purification of N-Fmoc-amino acids. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final product. google.com Analytical HPLC, typically using a reversed-phase column and UV detection, can separate the target compound from closely related impurities, providing a quantitative measure of purity. google.com It is also used to monitor the progress of reactions, such as enzymatic resolutions. researchgate.net

For purification, especially when crystallization is insufficient to remove certain impurities or for non-crystalline materials, preparative HPLC is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. It is highly effective at separating compounds with very similar structures, ensuring the final N-Fmoc-amino acid is free from byproducts such as dipeptides or free amino acids that can arise from incomplete reactions. sigmaaldrich.com

Green Chemistry Approaches in this compound Synthesis

A major focus has been the replacement of hazardous solvents. Traditionally, peptide synthesis has relied heavily on solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have significant toxicity concerns. rsc.org Research has identified several greener alternatives, including propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the biomass-derived solvent γ-valerolactone (GVL). rsc.orgacs.org The ultimate green solvent is water; however, its use is often hampered by the poor solubility of protected amino acids like N-Fmoc derivatives. acs.org

Improving atom economy and reducing waste are also key goals. Catalytic methods are inherently greener than stoichiometric approaches. The use of biocatalysis , such as employing engineered tryptophan synthase, is a prime example. nih.govacs.org These enzymatic reactions are typically run in aqueous media at mild temperatures, are highly selective (avoiding the need for protecting groups and reducing byproducts), and the catalysts are biodegradable. nih.govacs.org

Microwave-assisted synthesis is another green technique that has been applied to the preparation of amino acid derivatives. semanticscholar.org Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions with less solvent usage compared to conventional heating methods. semanticscholar.org

Other green initiatives in the broader field of peptide manufacturing include the implementation of solvent recycling systems to recover and reuse solvents like acetonitrile (B52724) (ACN) and DMF, and the development of isolation methods like crystallization and precipitation that are less energy-intensive than lyophilization. ambiopharm.com The long-term vision includes developing synthetic routes to amino acids from renewable feedstocks like biomass, moving away from petroleum-based starting materials. rsc.org

Green Chemistry PrincipleApplication in Amino Acid/Peptide SynthesisExample
Safer Solvents Replacing hazardous solvents (DMF, DCM) with benign alternatives. rsc.orgacs.orgUse of propylene carbonate, 2-MeTHF, or water. rsc.orgacs.org
Catalysis Using catalytic (vs. stoichiometric) reagents to improve efficiency and reduce waste. nih.govBiocatalysis with enzymes like TrpB for enantioselective synthesis. nih.govacs.org
Energy Efficiency Reducing energy consumption during reactions and purification. semanticscholar.orgambiopharm.comMicrowave-assisted synthesis to shorten reaction times; using crystallization instead of lyophilization. semanticscholar.orgambiopharm.com
Renewable Feedstocks Synthesizing amino acids from non-fossil fuel sources. rsc.orgDevelopment of chemocatalytic methods to produce amino acids from biomass. rsc.org
Waste Reduction Minimizing byproducts and recycling materials. ambiopharm.comImplementation of solvent recycling systems in manufacturing. ambiopharm.com

Applications in Peptide Chemistry and Biomolecular Engineering

Integration of N-Fmoc-6-Methoxy-DL-Tryptophan into Peptide Sequences

The incorporation of this compound into a growing peptide chain can be achieved through several synthetic and biological methods. The choice of method depends on factors such as the desired peptide length, scale of synthesis, and the required purity of the final product.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. The Fmoc strategy is widely favored due to its use of milder deprotection conditions compared to the alternative tert-butyloxycarbonyl (Boc) method. nih.govscispace.com The general process involves anchoring the C-terminal amino acid to a solid resin support, followed by iterative cycles of deprotection and coupling to elongate the peptide chain. scispace.com

The integration of this compound follows the standard Fmoc SPPS cycle:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. uci.edu

Activation and Coupling: The carboxylic acid of this compound is activated in situ using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This activated amino acid is then added to the resin, where it couples with the free amine of the growing peptide chain. uci.edu

Washing: Excess reagents and byproducts are washed away, and the cycle is repeated with the next amino acid in the sequence.

A significant challenge in the synthesis of tryptophan-containing peptides is the potential for modification of the indole (B1671886) side chain by cationic species generated during the final acidic cleavage from the resin. nih.gov The use of scavenger cocktails, such as Reagent K (trifluoroacetic acid/phenol/water/thioanisole/ethanedithiol), is crucial to protect the methoxy-substituted indole ring during this final step. nih.gov

Synthesis StepReagents/ConditionsPurpose
Fmoc Deprotection 20% Piperidine in DMFRemoval of the temporary N-terminal Fmoc protecting group.
Amino Acid Coupling This compound, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., NMM, DIPEA)Activation of the incoming amino acid and formation of the peptide bond.
Final Cleavage & Deprotection Trifluoroacetic Acid (TFA) with a scavenger cocktail (e.g., Reagent K)Cleavage of the completed peptide from the solid support and removal of side-chain protecting groups.

Solution-Phase Peptide Coupling Strategies

Solution-phase synthesis offers an alternative to SPPS and is particularly advantageous for large-scale production of shorter peptides. nih.gov In this method, all reactions occur in a homogeneous solution, which can lead to challenges in purification after each step. nih.gov However, modern strategies like Group-Assisted Purification (GAP) chemistry have been developed to simplify work-up procedures, avoiding the need for chromatography. nih.gov

For the incorporation of this compound, the peptide coupling would be performed in an organic solvent. The N-Fmoc protected amino acid is activated with a coupling reagent (e.g., TBTU) and reacted with the free amine of the peptide fragment in the presence of a base. nih.govgoogle.com Purification between steps is typically achieved through extraction or precipitation to remove unreacted starting materials and byproducts before the next coupling cycle. google.com While unprotected tryptophan can present solubility issues in aqueous solution-phase synthesis, the use of protected versions like Fmoc-Trp(Boc)-OH is a common strategy, suggesting that this compound would be well-suited for organic solution-phase approaches. acs.org

Enzymatic Ligation and Biocatalytic Incorporation

Enzymatic methods provide highly specific and stereoselective routes for peptide bond formation under mild, aqueous conditions.

Enzymatic Ligation: Enzymes known as ligases can be used to join synthetic peptide fragments. For instance, sortase A, butelase 1, and OaAEP1 are enzymes that recognize specific amino acid sequences and catalyze the formation of a native amide bond between two peptide segments. nih.gov A peptide fragment containing C-terminal 6-Methoxy-tryptophan could potentially be ligated to another fragment using such an enzyme, provided the recognition sequences are engineered appropriately.

Biocatalytic Incorporation: The direct incorporation of modified amino acids can be achieved using enzymes like Tryptophan Synthase (TrpS). nih.gov TrpS catalyzes the C-C bond formation between indole and serine to produce tryptophan. nih.gov Engineered variants of TrpS have demonstrated the ability to accept substituted indoles and alternative amino acid substrates. manchester.ac.uk For example, an engineered TrpS from Salmonella (StTrpS) has been used to synthesize β-methyltryptophan derivatives from various functionalized indoles. manchester.ac.uk This suggests a plausible biocatalytic route where a TrpS variant could utilize 6-methoxy-indole as a substrate to directly incorporate 6-Methoxy-tryptophan into a peptide backbone. In this scenario, the amino acid would be incorporated without the Fmoc protecting group.

Impact on Peptide Conformational Landscapes

The introduction of the 6-methoxy-tryptophan residue can significantly alter a peptide's three-dimensional structure. The methoxy (B1213986) group modifies the electronic and steric properties of the indole side chain, influencing local and global peptide conformation.

Influence of 6-Methoxy Tryptophan on Peptide Secondary Structures

The conformation of a peptide is largely defined by its secondary structure, such as α-helices and β-sheets. Tryptophan residues, due to their large aromatic side chains, can play a crucial role in stabilizing these structures through various interactions.

Studies on tryptophan-rich peptides have indicated a general preference for helical folding. nih.gov The modification with a methoxy group can further influence these tendencies. Research on a peptide from HIV-1 gp120 containing 5-methoxytryptophan revealed a complex effect on its conformational behavior. nih.gov The methoxy group, by acting as an electron-donating group, was expected to strengthen the aromatic quadrupole moment and potentially stabilize the peptide's β-hairpin structure. nih.gov However, the experimental results were confounding, as the modification also introduced a potential hydrogen-bonding partner that could disrupt native interactions. nih.gov This highlights that the influence of the 6-methoxy group is multifaceted, involving a balance between enhanced aromatic interactions and potential interference with existing hydrogen bond networks that stabilize secondary structures.

Secondary StructurePotential Influence of 6-Methoxy Tryptophan
α-Helix May be stabilized through favorable aromatic interactions and hydrophobic packing.
β-Sheet / β-Hairpin Can be stabilized by strengthening aromatic quadrupole interactions, but potentially destabilized if the methoxy group disrupts inter-strand hydrogen bonding. nih.gov

Modulation of Peptide Backbone and Side-Chain Torsion Angles

The flexibility of a peptide chain is defined by the rotational freedom around specific bonds, described by torsion angles. The primary backbone torsion angles are phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N). expasy.orgproteinstructures.com The conformation of the amino acid side chain is described by its own set of torsion angles, designated as chi (χ).

The bulky indole side chain of tryptophan already imposes significant steric constraints on the allowable φ and ψ angles for the peptide backbone. The addition of a methoxy group at the 6-position further increases the steric bulk, which can restrict the conformational space available to the peptide backbone in the vicinity of the modified residue.

Furthermore, the orientation of the 6-methoxy-indole ring itself is determined by the side-chain torsion angles χ1 (rotation around the Cα-Cβ bond) and χ2 (rotation around the Cβ-Cγ bond). nih.gov The specific combination of (χ1, χ2) angles determines how the side chain is oriented relative to the backbone and other nearby residues. nih.gov The presence of the methoxy group can influence the energetic favorability of certain rotamer conformations, potentially directing the peptide to adopt a more defined three-dimensional structure. The potential for the methoxy group's oxygen atom to act as a hydrogen bond acceptor could also create non-native interactions that lock the side-chain and backbone into specific orientations. nih.gov

Engineering of Novel Peptide Architectures and Foldamers

The precise control over the three-dimensional structure of peptides is paramount for mimicking and modulating biological processes. The incorporation of non-canonical amino acids like 6-methoxytryptophan provides a means to impose specific conformational constraints, leading to the development of peptides with enhanced stability, affinity, and biological activity.

Design of Conformationally Constrained Peptides

Conformationally constrained peptides are designed to favor a specific bioactive conformation, thereby reducing the entropic penalty upon binding to their biological targets. The introduction of bulky substituents, such as the methoxy group in 6-methoxytryptophan, can influence the local backbone and side-chain dihedral angles, thus restricting the conformational freedom of the peptide. This strategy has been employed to stabilize secondary structures like β-turns and helices, which are often crucial for molecular recognition.

While specific studies detailing the use of this compound for inducing conformational constraints are not extensively documented in publicly available literature, the principle is well-established. The steric hindrance and altered electronic nature of the 6-methoxyindole (B132359) side chain can be rationally incorporated into peptide sequences to promote desired folding patterns. For instance, its placement at key positions within a peptide sequence can encourage the formation of turns or disrupt aggregation-prone conformations.

Development of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. This compound serves as a valuable precursor in the synthesis of such peptidomimetics.

The incorporation of this unnatural amino acid can lead to peptidomimetics with altered receptor binding profiles and improved therapeutic potential. The methoxy group can engage in unique interactions within a receptor binding pocket that are not possible for the parent tryptophan residue. Furthermore, the DL-racemic nature of the compound allows for the exploration of both D- and L-configurations within the peptidomimetic structure, which can be crucial for optimizing biological activity and enzymatic stability.

Development of Fluorescent Peptide Probes and Biosensors

The intrinsic fluorescence of the tryptophan indole ring is a powerful tool for studying peptide and protein structure, dynamics, and interactions. The modification of the indole moiety, as in 6-methoxytryptophan, can fine-tune its photophysical properties, making it an even more versatile fluorescent reporter.

This compound as an Intrinsic Fluorophore

The introduction of a methoxy group at the 6-position of the indole ring generally leads to a red-shift in the absorption and emission spectra of tryptophan, along with changes in its fluorescence quantum yield and lifetime. These altered photophysical properties can be advantageous for various applications. For instance, the longer wavelength emission can reduce background interference from other endogenous fluorophores in complex biological systems.

While a comprehensive, publicly available dataset of the photophysical properties of 6-methoxytryptophan is limited, the general effects of such substitutions are understood. The following table provides a comparative overview of the typical fluorescence properties of tryptophan and the expected trends for 6-methoxytryptophan.

PropertyTryptophan6-Methoxytryptophan (Expected Trend)
Excitation Maximum (λex) ~280 nmRed-shifted
Emission Maximum (λem) ~350 nmRed-shifted
Quantum Yield (ΦF) ~0.13 in waterPotentially altered
Fluorescence Lifetime (τ) ~2.6 ns in waterPotentially altered

Note: The exact photophysical properties of 6-methoxytryptophan can vary depending on the solvent environment and its incorporation within a peptide sequence.

Design Principles for Tryptophan-Based Fluorogenic Substrates

Fluorogenic substrates are molecules that exhibit a significant increase in fluorescence upon enzymatic cleavage. The design of such substrates often relies on the principle of Förster Resonance Energy Transfer (FRET), where a fluorophore's emission is quenched by a nearby quencher molecule. Cleavage of the substrate separates the fluorophore and quencher, leading to an increase in fluorescence.

Tryptophan and its analogs, including 6-methoxytryptophan, can serve as the donor fluorophore in such FRET-based substrates. The key design principles include:

Selection of a suitable quencher: The quencher's absorption spectrum must overlap with the emission spectrum of the tryptophan analog.

Optimal linker length: The distance between the fluorophore and the quencher must be within the Förster radius (typically 10-100 Å) to ensure efficient quenching in the intact substrate.

Enzyme recognition sequence: The peptide sequence linking the fluorophore and quencher must be a specific substrate for the target enzyme.

The use of 6-methoxytryptophan in fluorogenic substrates could offer advantages due to its potentially red-shifted emission, which might allow for a broader selection of quencher molecules and reduce spectral overlap with other fluorescent components in an assay.

Applications in Monitoring Protein Conformational Dynamics

By strategically placing this compound within a peptide or protein sequence, researchers can create a sensitive reporter of local or global conformational dynamics. For example, the binding of a ligand, a change in pH, or a temperature-induced unfolding event can be monitored in real-time by observing the fluorescence signal of the 6-methoxytryptophan probe. This approach provides valuable insights into the mechanisms of protein function, folding, and misfolding.

Supramolecular Assembly and Material Science Applications of this compound

The modification of amino acids with the 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a powerful strategy for the bottom-up fabrication of functional biomaterials. This compound, as a member of this class, possesses the fundamental structural motifs that enable its participation in complex self-assembly processes, leading to the formation of ordered nanostructures and soft materials like hydrogels. The inherent hydrophobicity and aromatic character of the Fmoc moiety, combined with the specific properties of the 6-methoxy-DL-tryptophan side chain, govern its applications in supramolecular chemistry.

Self-Assembly of Fmoc-Amino Acid Derivatives into Nanostructures

The self-assembly of Fmoc-amino acid derivatives is a spontaneous process driven by a range of non-covalent interactions that direct the molecules to organize into well-defined, ordered nanostructures. While specific morphological studies on this compound are not extensively detailed, the principles governing its assembly can be understood from the behavior of analogous Fmoc-protected amino acids. These molecules are known to form a variety of supramolecular structures, including nanofibers, nanotubes, and gels.

The process is initiated by the aggregation of the bulky, hydrophobic Fmoc groups, which act as the primary drivers for assembly. This initial association is followed by more specific interactions that guide the formation of hierarchical structures. For instance, Fmoc-phenylalanine is well-documented to form nanofibers that entangle to create hydrogels. The ability to control the aggregation behavior is critical, as the resulting nanostructures can exhibit unique biochemical, mechanical, and optical properties. The self-assembly can be triggered by various stimuli, including a switch in solvent, a change in pH, or temperature modulation, which alters the balance of intermolecular forces.

Table 1: Examples of Nanostructures Formed by Fmoc-Amino Acid Derivatives
Fmoc-Amino Acid DerivativeObserved NanostructureDriving Interactions
Fmoc-Phenylalanine (Fmoc-Phe)Nanofibers, Hydrogelsπ-π stacking, Hydrophobic interactions, Hydrogen bonding
Fmoc-Tyrosine (Fmoc-Tyr)Fibrous aggregates, Hydrogelsπ-π stacking, Hydrogen bonding
Fmoc-Leucine (Fmoc-Leu)Co-assembles into antimicrobial hydrogelsHydrophobic interactions

Formation of Bio-Inspired Soft Materials (e.g., Hydrogels)

The nanostructures formed through the self-assembly of Fmoc-amino acids serve as building blocks for macroscopic soft materials, most notably hydrogels. Hydrogels are three-dimensional networks of entangled nanofibers that can entrap large amounts of water, mimicking the structure of the natural extracellular matrix (ECM). This makes them highly valuable as "bio-inspired" materials for applications in tissue engineering, regenerative medicine, and controlled drug delivery.

The formation of a hydrogel from precursors like this compound typically involves dissolving the compound in an organic solvent and then introducing an aqueous solution, triggering self-assembly and gelation. The resulting hydrogel's mechanical properties, such as stiffness and stability, are dictated by the density and interconnectivity of the nanofiber network. These properties can be tuned by altering the concentration of the Fmoc-amino acid or the conditions used for gelation. The biocompatibility and biodegradability of these materials are significant advantages, as they are constructed from amino acid building blocks.

Role of Aromatic Interactions and Hydrogen Bonding in Assembly

The stability and structure of the assemblies formed by this compound are underpinned by a precise balance of intermolecular forces, primarily aromatic interactions and hydrogen bonding.

Aromatic Interactions (π-π Stacking): This is a critical driving force for the self-assembly process. The large, electron-rich fluorenyl rings of the Fmoc group have a strong tendency to stack on top of one another. This π-π stacking interaction is a major contributor to the initial aggregation of the molecules and the formation of a hydrophobic core in the resulting nanostructures. In the case of this compound, the indole ring of the tryptophan side chain also participates in these aromatic stacking interactions, further stabilizing the assembly.

Hydrogen Bonding: While π-π stacking drives aggregation, hydrogen bonding provides directionality and reinforces the ordered structure of the assembly. The primary sites for hydrogen bonding are the N-H and C=O groups of the amino acid backbone (amide and carboxyl groups). These groups can form intermolecular hydrogen bonds, often leading to the formation of extended β-sheet-like arrangements, which are a common secondary structure motif in self-assembled peptide and amino acid materials. These directional bonds are crucial for elongating the initial aggregates into one-dimensional nanofibers.

The interplay between these forces—hydrophobic and π-π interactions providing the initial impetus for aggregation and hydrogen bonds providing structural stability and direction—is fundamental to the formation of functional supramolecular materials from Fmoc-amino acid derivatives.

Table 2: Key Non-Covalent Interactions in Fmoc-Amino Acid Self-Assembly
Interaction TypeMolecular OriginPrimary Role in Assembly
π-π StackingFluorenyl rings of the Fmoc group and aromatic side chains (e.g., indole ring of tryptophan)Initiates aggregation and stabilizes the hydrophobic core of nanostructures.
Hydrogen BondingAmide (N-H) and carboxyl (C=O) groups of the amino acid backboneProvides directionality, leading to the formation of ordered structures like β-sheets and nanofibers.
Hydrophobic InteractionsNon-polar Fmoc group and aliphatic/aromatic side chainsDrives the sequestration of non-polar parts of the molecule away from water, promoting aggregation.
Electrostatic InteractionsCharged groups (e.g., terminal carboxylate)Can either promote or inhibit assembly depending on pH and ionic strength.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution NMR for Structural Characterization

High-resolution 1D NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, is employed to confirm the identity and purity of N-Fmoc-6-Methoxy-DL-tryptophan. Each proton and carbon atom in the molecule produces a distinct signal (chemical shift) in the NMR spectrum, which is influenced by its local electronic environment.

The ¹H NMR spectrum provides a detailed fingerprint of the molecule. Key expected signals include those from the aromatic protons of the Fmoc group and the indole (B1671886) ring, the methoxy (B1213986) group protons (appearing as a sharp singlet), and the aliphatic protons of the tryptophan backbone (α-CH, β-CH₂). The coupling patterns between adjacent protons (spin-spin splitting) help to confirm the connectivity of the structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a table of predicted chemical shifts. These values are estimates and can vary based on the solvent and experimental conditions.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Fmoc-CH, CH₂4.2 - 4.5~47, ~67
Fmoc-Aromatic CH7.3 - 7.8120 - 144
Trp α-CH4.5 - 4.8~55
Trp β-CH₂3.2 - 3.5~28
Indole-NH~10.0 - 11.0-
Indole-Aromatic CH6.8 - 7.5100 - 138
Methoxy (-OCH₃)~3.8~56
Carboxyl (-COOH)~12.0 - 13.0~173
Fmoc Carbonyl (C=O)-~156

2D NMR Techniques for Conformational Analysis

While 1D NMR confirms the chemical structure, 2D NMR techniques are indispensable for probing the three-dimensional conformation of the molecule in solution. These experiments reveal correlations between nuclei, providing insights into through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would map the correlations within the tryptophan backbone (NH-αCH-βCH₂) and within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR methods for conformational analysis. nist.gov They detect protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. nist.gov For this compound, NOESY or ROESY could reveal spatial proximities between the protons of the Fmoc group and the tryptophan side chain, providing critical data to model the molecule's preferred solution-state conformation. cortecnet.com The analysis of these cross-peaks allows for the calculation of interproton distances, which serve as restraints in molecular modeling to generate a 3D structural representation. nist.gov

Isotopic Labeling for NMR Studies

To enhance sensitivity or simplify complex spectra, especially when this amino acid is incorporated into larger peptides, isotopic labeling can be employed. This involves strategically replacing atoms with their NMR-active isotopes, such as ¹³C, ¹⁵N, or ¹⁹F.

For tryptophan derivatives, labeling strategies often focus on the indole side chain. For instance, ¹⁵N labeling of the indole nitrogen can be achieved by providing isotopically labeled indole or anthranilic acid during biosynthesis in an appropriate expression system. eurisotop.com This allows for specialized NMR experiments that can probe the local environment around the indole ring, which is often involved in molecular interactions. Similarly, uniform ¹³C and ¹⁵N labeling of the entire amino acid is possible, which is a common requirement for the structural determination of proteins and peptides. researchgate.netnih.gov These labeled compounds, including Fmoc-protected versions, are commercially available for use in peptide synthesis.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Both ESI and MALDI are "soft" ionization techniques that allow large, non-volatile molecules like this compound to be ionized and transferred into the gas phase with minimal fragmentation.

ESI-MS: In ESI, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released. ESI is particularly well-suited for analyzing polar molecules and is often coupled with liquid chromatography (LC-MS). For this compound, ESI-MS would be used to accurately determine its molecular weight, typically observing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

MALDI-MS: In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. MALDI is highly effective for analyzing peptides and proteins. researchgate.net When analyzing peptides containing the 6-methoxy-tryptophan modification, MALDI-Time-of-Flight (TOF) MS provides a rapid and accurate method to confirm the successful incorporation of the modified amino acid by verifying the expected mass of the peptide. nih.gov

Tandem Mass Spectrometry for Peptide Sequencing and Modification Localization

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide and to pinpoint the location of any modifications. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected, fragmented, and the masses of the resulting fragment ions (product ions) are measured.

When a peptide containing a 6-methoxy-tryptophan residue is subjected to fragmentation, typically through collision-induced dissociation (CID), the peptide backbone breaks at the amide bonds, producing a series of characteristic fragment ions known as b- and y-ions.

b-ions: Contain the N-terminus of the peptide.

y-ions: Contain the C-terminus of the peptide.

By analyzing the mass difference between consecutive ions in the b- or y-series, the sequence of the peptide can be reconstructed. The presence of the 6-methoxy-tryptophan residue is confirmed when a mass difference corresponding to this modified amino acid (234.26 Da) is observed between adjacent fragment ions. nih.gov For example, the mass shift between the y₅ and y₆ ions in a peptide would reveal the identity of the sixth amino acid from the C-terminus. This precise localization is critical for understanding the structural and functional role of the modification within a peptide or protein. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is primarily dictated by the electronic transitions within the 6-methoxyindole (B132359) chromophore and the fluorenyl group of the Fmoc moiety.

Analysis of Electronic Transitions in Methoxy-Substituted Indoles

The indole ring system possesses two primary low-energy electronic transitions, designated as ¹La and ¹Lb. The ¹La state has a larger static dipole moment than the ground state, making it more sensitive to the surrounding environment. In contrast, the ¹Lb state is less polar. The energetic ordering of these states is highly dependent on the nature and position of substituents on the indole ring.

In the case of 6-methoxyindole, the methoxy group acts as an electron-donating group, influencing the electron density distribution and the energy of these transitions. Spectroscopic studies have shown that for most substituted indoles, the lowest excited singlet state is of ¹Lb character. The introduction of the methoxy group at the 6-position does not alter this, but it does modulate the energies of both the ¹La and ¹Lb states. The absorption spectrum is a composite of these transitions, along with the strong absorption bands of the Fmoc group, which typically appear around 265, 290, and 301 nm.

Table 1: Representative UV-Vis Absorption Maxima of Methoxy-Substituted Indole Derivatives

Compound Solvent Absorption Maxima (λmax, nm)
5-Methoxyindole product Not specified 292

This table is generated based on available data for structurally related compounds to provide an estimation of the absorption properties.

Solvent Effects on Absorption Characteristics

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of indole derivatives, a phenomenon known as solvatochromism. This effect is particularly pronounced for the ¹La transition due to its larger dipole moment. An increase in solvent polarity generally leads to a stabilization of the more polar ¹La excited state, resulting in a bathochromic (red) shift of the corresponding absorption band.

For this compound, the absorption maxima are expected to shift to longer wavelengths in more polar solvents. This is due to the stabilization of the excited state dipole moment by the solvent molecules. The following table, based on studies of the related compound 6-methoxy-quinoline, illustrates the expected trend, although the magnitude of the shift may vary.

Table 2: Effect of Solvent Polarity on the Absorption Maxima of 6-Methoxy-Quinoline

Solvent Dielectric Constant (ε) Absorption Maxima (λmax, nm)
Cyclohexane 2.02 332, 348
Dioxane 2.21 333, 348
Acetonitrile (B52724) 37.5 332, 348
Ethanol 24.55 333, 349

Data for 6-methoxy-quinoline is used as a proxy to demonstrate the principle of solvent effects on a related methoxy-substituted heterocyclic compound.

Fluorescence Spectroscopy and Quenching Studies

The fluorescence properties of this compound are of significant interest, arising from both the 6-methoxy-tryptophan moiety and the Fmoc group.

Emission Properties of 6-Methoxy-Tryptophan Moiety

Tryptophan is a naturally fluorescent amino acid, with its emission spectrum being highly sensitive to its local environment. In aqueous solutions, tryptophan typically exhibits a fluorescence emission maximum between 350 and 360 nm. nih.govnih.gov The introduction of a methoxy group at the 6-position of the indole ring is expected to modulate these emission properties. Studies on the related compound, 6-methoxy-4-quinolone, have shown a strong fluorescence emission at 374 nm in aqueous media. nih.gov This suggests that the 6-methoxy-tryptophan moiety will also have a distinct emission profile, likely at a slightly longer wavelength compared to unsubstituted tryptophan.

Intramolecular Quenching Mechanisms

In this compound, the close proximity of the Fmoc group to the 6-methoxyindole chromophore raises the possibility of intramolecular quenching. This can occur through mechanisms such as Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET).

FRET is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor fluorophore, and the two are within a close distance (typically 1-10 nm). wikipedia.org The fluorenyl group of Fmoc is known to be fluorescent, and its emission spectrum could potentially overlap with the absorption spectrum of the 6-methoxyindole moiety, allowing for FRET to occur.

Alternatively, PET can lead to fluorescence quenching. Tryptophan is known to participate in PET, acting as a photo-reductant. nih.govnih.gov If the Fmoc group can act as an electron acceptor, it is possible that upon photoexcitation of the tryptophan moiety, an electron is transferred to the Fmoc group, leading to quenching of the tryptophan fluorescence. The efficiency of such a process would be highly dependent on the spatial arrangement and electronic properties of the donor and acceptor.

Environmental Sensitivity of Fluorescence (e.g., pH, polarity)

The fluorescence of the 6-methoxy-tryptophan moiety is highly sensitive to its local environment, including solvent polarity and pH.

Solvent Polarity: An increase in solvent polarity typically causes a bathochromic (red) shift in the fluorescence emission spectrum of tryptophan and its derivatives. evidentscientific.com This is due to the stabilization of the more polar excited state by the polar solvent molecules. For instance, the fluorescence emission of tryptophan shifts from approximately 330 nm in a non-polar solvent like cyclohexane to around 365 nm in a highly polar solvent like water. evidentscientific.comresearchgate.net A similar trend is expected for the 6-methoxy-tryptophan moiety. The data for the analogous 6-methoxy-quinoline demonstrates this principle.

Table 3: Effect of Solvent Polarity on the Fluorescence Emission Maximum of 6-Methoxy-Quinoline

Solvent Dielectric Constant (ε) Emission Maxima (λem, nm)
Cyclohexane 2.02 352, 368
Dioxane 2.21 354, 370
Acetonitrile 37.5 358, 374
Ethanol 24.55 368, 385

Data for 6-methoxy-quinoline is used as a proxy to illustrate the effect of solvent polarity on fluorescence emission.

pH: The fluorescence of tryptophan can be affected by pH, with the intensity generally being highest in the neutral pH range of 6.5 to 7.5 and decreasing at more acidic or alkaline pH. atlantis-press.com However, studies on the related 6-methoxy-4-quinolone have shown that it exhibits strong and stable fluorescence over a broad pH range from 2.0 to 11.0. nih.gov This suggests that the methoxy group at the 6-position may stabilize the indole ring against pH-dependent changes that would otherwise quench the fluorescence, potentially making this compound a more robust fluorescent probe in varying pH environments.

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of N-Fmoc-6-Methoxy-DL-Tryptophan Containing Peptides

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, providing detailed insight into the conformational dynamics, stability, and interactions of peptides.

MD simulations of peptides containing this compound would be expected to reveal complex conformational behavior influenced by its three main components. The large, hydrophobic Fmoc group at the N-terminus typically imposes significant steric constraints, influencing the local and global peptide fold. Studies on other Fmoc-protected peptides have shown that this group can promote the formation of folded conformations by restricting the available conformational space of the peptide backbone. nih.govresearchgate.net

The tryptophan side chain itself is conformationally flexible, primarily described by the chi (χ) dihedral angles. The substitution of a methoxy (B1213986) group at the 6-position of the indole (B1671886) ring adds steric bulk and alters the electronic properties, which would influence its preferred orientation and interaction with neighboring residues. Furthermore, as the compound is a DL-mixture, simulations would need to account for peptides containing either D- or L-tryptophan. The presence of a D-amino acid can significantly disrupt or, in some cases, stabilize specific secondary structures like β-turns and helices, leading to unique conformational ensembles not accessible to all-L peptides. chemicalbook.com

Analysis of simulation trajectories, including measurements like the radius of gyration (Rg) and root-mean-square deviation (RMSD), would quantify the stability of any adopted structures. For instance, lower and more stable Rg values would suggest a tendency to form compact, folded conformations. researchgate.net

Table 1: Representative Parameters from MD Simulations of Tryptophan-Containing Peptides This table presents typical values observed in MD simulations of generic tryptophan-containing peptides to illustrate the types of data generated.

Parameter Typical Value/Observation Significance
RMSD (Backbone) 1-3 Å (for stable folds) Measures structural deviation from a reference; indicates stability.
Radius of Gyration (Rg) 8-15 Å (for short peptides) Measures the compactness of the peptide structure.
Tryptophan χ1 Angle -60° (g+), 180° (t), +60° (g-) Describes the primary rotameric state of the tryptophan side chain.

The solvent environment plays a critical role in dictating peptide conformation. MD simulations in explicit solvent models (e.g., water, methanol, dimethyl sulfoxide) can elucidate these effects. Water, a polar protic solvent, would form hydrogen bonds with the peptide backbone and the methoxy group, while also promoting the burial of hydrophobic regions like the Fmoc group and the indole ring through the hydrophobic effect.

Computational studies on various peptides have demonstrated that different solvents can stabilize distinct secondary structures. rsc.org For example, a peptide might adopt a helical conformation in a less polar solvent like chloroform or methanol but favor a more extended or β-hairpin structure in water or DMSO. nih.govaps.org For a peptide containing this compound, simulations would likely show the Fmoc group associating with the indole side chain in aqueous solutions to minimize exposure to water. The specific arrangement of solvent molecules around the peptide, which can be analyzed using radial distribution functions (RDFs), would reveal detailed insights into solvation and its impact on the peptide's structural preferences. researchgate.net

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are used to investigate the electronic properties of molecules, providing precise information on structure, energy, and reactivity that is beyond the scope of classical force fields used in MD.

QM methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are ideal for studying the electronic structure of the 6-methoxyindole (B132359) chromophore within the this compound molecule. The indole ring of tryptophan is responsible for its characteristic UV absorption and fluorescence. The addition of an electron-donating methoxy group at the 6-position is known to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted indole. chemrxiv.org

TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comrsc.org These calculations would confirm the bathochromic shift induced by the methoxy group and could quantify its magnitude. Such theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 2: Theoretical Spectroscopic Data for Indole Derivatives from QM Calculations This table provides representative calculated values for indole and related derivatives to illustrate the expected properties of the 6-methoxyindole chromophore.

Compound Calculation Method Predicted λmax (nm) Transition Character
Indole TD-DFT (B3LYP) ~280 nm π → π* (¹Lₐ)
Indole TD-DFT (B3LYP) ~290 nm π → π* (¹Lₑ)

QM calculations can be used to model the reactivity of this compound. For instance, DFT can be used to calculate the energies of reactants, transition states, and products for potential reactions, such as side reactions during peptide synthesis or cleavage. The Fmoc group is known to be base-labile, and its removal mechanism proceeds via a β-elimination reaction. nih.gov

The indole side chain of tryptophan is susceptible to oxidation and modification by electrophiles generated during the acidolytic cleavage step of solid-phase peptide synthesis. nih.gov Computational studies could model the reaction pathways of these side reactions, helping to predict the most likely sites of modification on the 6-methoxyindole ring and providing a rationale for the use of specific scavengers to prevent such unwanted modifications. The calculated molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.

Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). Such studies are fundamental to drug discovery and understanding biological interactions.

If a peptide containing this compound were to be investigated as a ligand, docking simulations could predict its binding mode within a target protein's active site. The tryptophan residue is often crucial for binding, inserting its large, aromatic indole ring into hydrophobic pockets or engaging in π-π stacking or cation-π interactions. acs.org The 6-methoxy group would alter these interactions, potentially enhancing binding affinity through additional van der Waals contacts or by modifying the electronic character of the indole ring.

Docking algorithms would systematically explore various conformations of the peptide and its placement within the receptor's binding site, scoring each pose based on an estimated binding free energy. acs.org The presence of a D-tryptophan residue would be particularly interesting, as it could enable interactions and binding poses that are inaccessible to the corresponding L-peptide, potentially leading to higher affinity or selectivity for a given target. researchgate.net The results would provide a structural hypothesis for the peptide's biological activity that could be further validated by more rigorous methods like extended MD simulations.

Prediction of Binding Interactions with Target Molecules

Computational methods are pivotal in predicting how a ligand, such as this compound, will interact with a biological target, typically a protein or receptor. rsc.org These predictions are crucial in fields like drug discovery and materials science for screening potential candidates and understanding mechanisms of action. arxiv.orgcolumbia.edu The primary technique used for this purpose is molecular docking.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. arxiv.org For this compound, a docking study would involve computationally placing the molecule into the binding site of a target protein. The algorithm then samples a vast number of possible conformations and orientations, evaluating each based on a scoring function that estimates the binding affinity. nih.gov This scoring function considers various energy components, including electrostatic interactions, van der Waals forces, and desolvation penalties.

The unique structural features of this compound heavily influence its binding profile. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group can participate in significant non-polar interactions and π-π stacking within a receptor's binding pocket. The 6-methoxy modification on the tryptophan indole ring alters its electronic properties and steric profile, potentially forming specific hydrogen bonds or hydrophobic contacts that differ from native tryptophan. Computational models are designed to account for these detailed atomic interactions. nih.gov

The output of docking simulations typically includes a predicted binding energy, which ranks the stability of the ligand-receptor complex, and a detailed 3D model of the binding pose. nih.gov This allows researchers to visualize the specific interactions that stabilize the complex.

Table 1: Illustrative Predicted Binding Interactions for this compound with a Hypothetical Receptor Active Site

Interaction TypeLigand Moiety InvolvedReceptor Residue ExamplePredicted Distance (Å)Estimated Energy Contribution (kcal/mol)
Hydrogen BondMethoxy OxygenTYR 102 (Side Chain -OH)2.9-2.5
π-π StackingFluorenyl GroupPHE 258 (Phenyl Ring)3.5-4.0
Hydrophobic (Alkyl)Tryptophan Side Chain (CH2)LEU 199 (Side Chain)3.8-1.5
π-AlkylIndole RingILE 150 (Side Chain)4.2-1.0
van der WaalsFmoc GroupVAL 201, ALA 260>3.9-2.2

Note: This table is for illustrative purposes only and represents typical data obtained from molecular docking simulations. Actual values would depend on the specific target receptor.

Elucidation of Ligand-Receptor/Acceptor Interactions

While molecular docking provides a static snapshot of the most probable binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. rsc.orgnih.gov MD simulations are powerful computational experiments that simulate the movement of every atom in the system by solving Newton's equations of motion. scienceopen.com This technique is essential for elucidating the nuanced, time-dependent interactions between a ligand and its receptor. arxiv.org

For the this compound-receptor complex predicted by docking, an MD simulation can be used to:

Assess Binding Stability: By running a simulation for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in its initial pose or if it shifts to alternative conformations. researchgate.net

Characterize Dynamic Interactions: MD reveals the formation and breaking of transient interactions, such as hydrogen bonds with water molecules or subtle shifts in hydrophobic contacts, providing a more realistic picture of the binding event. nih.gov The dynamics of the tryptophan side chain itself can be critical for the folding and stability of the complex. scienceopen.com

Analyze Conformational Changes: Both the ligand and the receptor can undergo conformational changes upon binding. MD simulations can capture this "induced fit" phenomenon, showing how the receptor might adapt its shape to better accommodate the bulky Fmoc-protected amino acid. researchgate.net

Analysis of an MD trajectory provides detailed information on specific intermolecular forces. For instance, the presence and stability of hydrogen bonds, the nature of π-interactions involving the indole and fluorenyl rings, and the contribution of hydrophobic contacts can be quantified throughout the simulation. nih.gov

Table 2: Representative Intermolecular Interactions for this compound in a Receptor Binding Site (from MD Simulation Analysis)

Interaction TypeDescriptionKey MoietiesStability (% of Simulation Time)
Hydrogen BondsDirect H-bond between ligand and protein atoms.Carbonyl oxygen (Fmoc) ↔ Backbone NH (Gly)85%
Water-Mediated H-BondsLigand and protein are bridged by one or more water molecules.Methoxy group ↔ Side Chain (Asp)60%
Hydrophobic InteractionsNon-polar groups clustering to minimize contact with water.Fluorenyl group, Tryptophan side chain ↔ Hydrophobic pocket (Leu, Val)95%
π-π StackingStacking of aromatic rings.Indole ring ↔ Aromatic side chain (His)70%

Note: This table is illustrative, demonstrating the types of quantitative data that can be extracted from a molecular dynamics simulation trajectory.

Force Field Development and Optimization for Fmoc-Protected Amino Acids

The accuracy of molecular simulations like MD is fundamentally dependent on the quality of the force field used. byu.edu A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. researchgate.net Standard force fields like AMBER and CHARMM are well-parameterized for the 20 common proteinogenic amino acids but often lack accurate parameters for non-standard or modified residues like this compound. acs.orgdigitellinc.com Therefore, the development and optimization of specific parameters are required.

The process of parameterizing a non-standard amino acid involves several steps:

Atom Typing: Assigning appropriate atom types to the atoms in the unique parts of the molecule, such as the methoxy group, the indole ring, and the large Fmoc protecting group.

Charge Derivation: Calculating the partial atomic charges for the new molecular fragments. This is typically done using quantum mechanical (QM) calculations to accurately represent the electron distribution. nih.govresearchgate.net

Parameter Optimization: Developing and refining parameters for bonded (bonds, angles) and non-bonded (van der Waals) terms. The most critical and complex part is often the optimization of dihedral (torsion) angle parameters, which govern the rotational energy barriers around bonds and thus the conformational flexibility of the molecule. nih.govnih.gov These parameters are typically fitted to match the potential energy surfaces calculated by high-level QM methods. nih.gov

Recent efforts have led to the extension of major force fields to include a wide array of non-standard amino acids, establishing robust protocols for such parameterization. acs.orgnih.govnih.gov For this compound, new parameters would be required for the connection between the Fmoc group and the amine, as well as for the methoxy-substituted indole side chain. The validity of these new parameters is then tested by running simulations and comparing the results against available experimental data or high-level QM calculations. biorxiv.org

Table 3: Example of New/Optimized Force Field Parameters for this compound

Parameter TypeAtoms InvolvedDescriptionExample Value
Atom TypeC(methoxy), O(methoxy)New atom types for the 6-methoxy group.CM, OM
Partial ChargeO(methoxy)QM-derived partial charge on the methoxy oxygen.-0.35 e
Bond LengthC(indole)-O(methoxy)Equilibrium bond length for the new ether linkage.1.37 Å
Bond AngleC-O-C(methoxy)Equilibrium angle for the ether group.118.0°
Dihedral TermC-C-O-C(methoxy)Torsional parameter defining rotation around the C-O bond.V_n=0.5 kcal/mol, n=2

Note: This table provides a conceptual example of the types of parameters that would need to be developed and added to a standard force field to accurately model this compound. The values are hypothetical.

Emerging Research Directions and Future Perspectives

Rational Design of Peptides with Enhanced Biofunctional Properties through 6-Methoxy Tryptophan Incorporation

Rational peptide design involves the deliberate modification of amino acid sequences to improve specific biological functions. frontiersin.org The incorporation of non-standard amino acids like 6-methoxy-tryptophan is a key strategy in this field. The methoxy (B1213986) group (-OCH3) at the 6-position of the tryptophan indole (B1671886) ring introduces significant changes to the amino acid's physicochemical properties, which can be harnessed to enhance the biofunctionality of peptides.

Key properties altered by the 6-methoxy group include:

Hydrophobicity: The methoxy group can subtly alter the local hydrophobicity of the peptide, influencing its interaction with cell membranes or receptor binding pockets. Tryptophan-rich peptides are known for their roles in interacting with and disrupting microbial membranes, a function that can be fine-tuned through such modifications. nih.govnih.gov

Electronic Properties: The electron-donating nature of the methoxy group modifies the electron density of the indole ring system. This can affect crucial non-covalent interactions such as π-π stacking and cation-π interactions, which are often vital for peptide-protein or peptide-receptor binding.

Metabolic Stability: A primary challenge for therapeutic peptides is their rapid degradation by proteases in the body. nih.gov Modifying amino acid side chains can create steric hindrance at cleavage sites, making the peptide more resistant to enzymatic degradation and thereby increasing its in vivo half-life. nih.govmdpi.com The introduction of a methoxy group can contribute to this enhanced stability. For instance, the substitution of L-amino acids with their D-enantiomers is a known strategy to increase proteolytic resistance. nih.gov

The rational design process leverages these altered properties. For example, in the development of antimicrobial peptides, the precise positioning of 6-methoxy-tryptophan could enhance membrane disruption capabilities while potentially reducing hemolytic activity against host cells. nih.gov Similarly, for peptides designed to inhibit protein-protein interactions, the modified electronic and steric profile of 6-methoxy-tryptophan could lead to higher binding affinity and specificity.

Table 1: Comparison of Physicochemical Properties and Potential Biofunctional Impact
PropertyNatural Tryptophan6-Methoxy-TryptophanPotential Impact on Peptide Biofunction
Molecular Weight204.23 g/mol234.25 g/molMinor increase in mass, detectable in analysis.
Polarity/HydrophobicityAmphipathicIncreased lipophilicityEnhanced membrane interaction, altered receptor binding, improved cell penetration.
Electronic CharacterElectron-rich indole ringEven more electron-rich due to -OCH3 groupStronger cation-π and stacking interactions, potentially increasing binding affinity.
Steric ProfilePlanar indole ringIncreased bulk at the 6-positionCan improve binding specificity and increase resistance to proteolytic degradation.

Advanced Synthetic Methodologies for Site-Specific Incorporation

The precise, site-specific incorporation of N-Fmoc-6-Methoxy-DL-tryptophan into a peptide sequence is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). luxembourg-bio.combachem.comnih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov The use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminus is central to this process.

The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the protecting groups for the N-terminus (Fmoc) and the amino acid side chains (e.g., tert-Butyl, tBu) are removed under different chemical conditions. biosynth.comiris-biotech.depeptide.com The Fmoc group is labile to basic conditions (typically piperidine), while the tBu and other side-chain protecting groups are removed by strong acid (typically trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin. iris-biotech.depeptide.com this compound is designed specifically for this synthetic strategy.

The process for incorporating the modified tryptophan is as follows:

The N-Fmoc group of the resin-bound peptide is removed.

this compound is activated and coupled to the newly freed N-terminus.

Excess reagents are washed away.

The cycle repeats with the next amino acid until the full peptide sequence is assembled. bachem.com

A key consideration during SPPS is the potential for side reactions, particularly involving the indole side chain of tryptophan, which is susceptible to oxidation and alkylation during the acidic cleavage step. nih.govpeptide.com While the 6-methoxy modification itself does not protect the indole ring, its presence must be accounted for during the development of cleavage cocktails, which often include "scavenger" reagents to trap reactive species and prevent modification of sensitive residues. peptide.com

Table 2: Orthogonal Protection in Fmoc-Based Solid-Phase Peptide Synthesis
Protecting GroupFunctionDeprotection ConditionStability
Fmoc (Fluorenylmethyloxycarbonyl)Temporary Nα-amino protectionBase (e.g., 20% Piperidine (B6355638) in DMF)Stable to acid
tBu (tert-Butyl)Permanent side-chain protection (e.g., for Asp, Glu, Ser)Strong acid (e.g., 95% TFA)Stable to base
Trt (Trityl)Permanent side-chain protection (e.g., for Cys, His, Asn)Strong acid (e.g., 95% TFA)Stable to base
Boc (tert-Butoxycarbonyl)Permanent side-chain protection (e.g., for Lys, Trp)Strong acid (e.g., 95% TFA)Stable to base

Development of this compound as a Building Block for Complex Biomolecular Systems

Beyond linear peptides, this compound serves as a versatile building block for constructing more complex biomolecular systems. achemblock.com These systems can range from large, multi-domain proteins to peptide-based biomaterials. The unique properties conferred by the 6-methoxy group can be exploited to introduce novel functionalities into these larger constructs.

One major area of application is in the chemical synthesis of proteins. Total chemical synthesis allows for the incorporation of unnatural amino acids at any desired position, something that is difficult to achieve with traditional recombinant expression systems. Methodologies like native chemical ligation enable the assembly of large proteins from smaller, chemically synthesized peptide fragments. acs.org A fragment containing 6-methoxy-tryptophan could be ligated with other fragments to produce a full-length protein with a site-specific modification.

This capability is crucial for:

Probing Protein Structure and Function: The 6-methoxy-tryptophan can act as a spectroscopic probe. The methoxy group alters the fluorescence properties of the indole ring, allowing researchers to monitor conformational changes or binding events in real-time.

Creating Novel Biocatalysts: Incorporating modified amino acids into an enzyme's active site can alter its catalytic activity or substrate specificity.

Developing Advanced Biomaterials: The self-assembly of peptides is a powerful strategy for creating hydrogels and other biomaterials. The modified properties of 6-methoxy-tryptophan can be used to control these self-assembly processes, leading to materials with tailored mechanical or biological properties.

The synthesis of complex natural products, such as the argyrin family of antibiotics which contain a 4-methoxy-tryptophan residue, demonstrates the biological relevance of such modified building blocks and provides a blueprint for how 6-methoxy-tryptophan could be used in the synthesis of novel therapeutic agents. rsc.orgrsc.org

Integration with High-Throughput Screening and Combinatorial Chemistry

Combinatorial chemistry involves the synthesis of large libraries of related compounds, which can then be rapidly screened for a desired biological activity. researchgate.net this compound is an ideal component for inclusion in peptide libraries to expand their chemical diversity and functional potential.

Using techniques like split-and-pool synthesis, vast libraries of peptides can be generated where 6-methoxy-tryptophan is systematically substituted at various positions. For example, a library could be designed to explore the impact of this modified residue on the binding affinity of a peptide to a specific disease-related receptor.

The integration process involves:

Library Design: A peptide template is chosen, and one or more positions are designated for variation. This compound is included in the set of amino acids used at these variable positions.

Library Synthesis: The peptide library is synthesized, often on a solid support, using automated synthesizers.

High-Throughput Screening (HTS): The library is screened against a biological target using HTS assays (e.g., fluorescence polarization, ELISA).

Hit Identification: Peptides that show high activity (the "hits") are isolated and their sequences are determined, often by mass spectrometry, to identify which compounds contain the 6-methoxy-tryptophan and at which position it confers the desired activity.

This approach accelerates the discovery of lead compounds for drug development by systematically exploring the structure-activity relationship of incorporating modified residues. acs.org

Table 3: Example of a Combinatorial Peptide Library Design
Position 1Position 2Position 3Position 4Position 5
Alanine (Fixed)Xaa (Variable)Glycine (B1666218) (Fixed)Xaa (Variable)Lysine (Fixed)
Amino Acids for Variable Positions (Xaa): Arginine, Leucine, Phenylalanine, Tryptophan, 6-Methoxy-Tryptophan
Total Compounds in Library: 5 (for Pos. 2) x 5 (for Pos. 4) = 25 unique peptides

Novel Analytical Approaches for Characterizing Modified Amino Acids and Peptides

The unambiguous characterization of peptides containing 6-methoxy-tryptophan is essential to confirm their identity and purity. Advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, are employed for this purpose.

Mass Spectrometry (MS): This is a cornerstone technique for peptide analysis. researchgate.net The incorporation of a 6-methoxy-tryptophan residue instead of a natural tryptophan results in a predictable mass shift.

Mass of Tryptophan (Trp): C11H12N2O2, Monoisotopic Mass = 204.0899 Da

Mass of 6-Methoxy-Tryptophan (Trp(6-OMe)): C12H14N2O3, Monoisotopic Mass = 234.1004 Da

Mass Difference: +30.0105 Da

This mass difference is easily detectable by high-resolution mass spectrometers. Furthermore, tandem mass spectrometry (MS/MS) is used to sequence the peptide. nih.govnih.gov During MS/MS, the peptide is fragmented in a controlled manner, producing a series of fragment ions. Analysis of the masses of these fragments allows for the determination of the amino acid sequence and confirms the precise location of the 6-methoxy-tryptophan residue within that sequence. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed atomic-level information about the structure and dynamics of a peptide in solution. clockss.org The presence of 6-methoxy-tryptophan gives rise to unique signals in the NMR spectrum.

In a ¹H NMR spectrum, the protons of the methoxy group (-OCH3) will typically appear as a sharp singlet in the range of 3.7-4.0 ppm. chemicalbook.com

In a ¹³C NMR spectrum, the carbon of the methoxy group will produce a signal around 55-60 ppm.

These distinct signals not only confirm the presence of the modification but can also be used in more advanced multi-dimensional NMR experiments to determine the three-dimensional structure of the peptide and to study its interaction with binding partners. nih.gov

Table 4: Key Analytical Signatures for 6-Methoxy-Tryptophan
Analytical TechniqueSignatureInformation Provided
Mass Spectrometry (MS)Mass shift of +30.01 Da compared to natural TrpConfirmation of incorporation and purity.
Tandem MS (MS/MS)Fragmentation pattern consistent with the modified residuePrecise location (site) of the modification within the sequence.
¹H NMR SpectroscopySinglet peak around 3.7-4.0 ppm (3 protons)Confirmation of the methoxy group's presence.
¹³C NMR SpectroscopySignal around 55-60 ppm (1 carbon)Confirmation of the methoxy carbon's presence.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-Fmoc-6-Methoxy-DL-Tryptophan, and how can they be methodologically addressed?

  • Answer : Introducing the Fmoc (fluorenylmethyloxycarbonyl) protecting group to the 6-methoxy-DL-tryptophan backbone requires careful optimization of reaction conditions to avoid premature deprotection or side reactions. Common methods include using anhydrous solvents (e.g., DMF) and coupling agents like HATU/DIPEA. Racemic DL mixtures necessitate chiral resolution techniques (e.g., HPLC with chiral columns) to isolate enantiomers, as uncontrolled stereochemistry can confound biological assays .

Q. How can researchers validate the purity and structural integrity of This compound?

  • Answer : Use orthogonal analytical methods:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR (¹H/¹³C) : To verify substitution patterns (e.g., methoxy at position 6) and Fmoc-group integrity.
  • Chiral chromatography : To resolve DL enantiomers and quantify enantiomeric excess .

Q. What stability considerations are critical for storing This compound?

  • Answer : The compound is sensitive to light, moisture, and elevated temperatures. Store lyophilized aliquots at -20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the Fmoc group. Periodic stability testing via TLC or HPLC is recommended to monitor degradation .

Advanced Research Questions

Q. How does the 6-methoxy substitution in This compound influence its interaction with tryptophan-metabolizing enzymes (e.g., IDO or TDO)?

  • Answer : The 6-methoxy group may sterically hinder substrate binding to indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), altering tryptophan catabolism. Competitive inhibition assays using recombinant enzymes and LC-MS-based quantification of kynurenine metabolites can elucidate structure-activity relationships .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for This compound derivatives?

  • Answer : Discrepancies often arise from enantiomeric impurities or solvent effects (e.g., DMSO altering cellular uptake). Mitigation strategies include:

  • Enantiopure synthesis : Use L- or D-tryptophan precursors instead of racemic mixtures.
  • Solvent controls : Compare activity in aqueous buffers vs. organic solvents.
  • Dose-response profiling : Validate activity across multiple cell lines or in vivo models .

Q. How can This compound be applied to study immune modulation in preclinical models?

  • Answer : The Fmoc group enhances cellular permeability, making it suitable for in vivo studies. For example, in murine models of autoimmune inflammation, the compound can be tested for its ability to suppress T-cell activation via tryptophan depletion, mimicking IDO-mediated immune tolerance. Flow cytometry and cytokine profiling (e.g., IL-2, IFN-γ) are critical endpoints .

Methodological Recommendations

  • Stereochemical Analysis : Always report enantiomeric ratios (e.g., via chiral HPLC) to ensure reproducibility .
  • Biological Assays : Include positive controls (e.g., 1-methyl-DL-tryptophan for IDO inhibition) to benchmark activity .
  • Data Transparency : Publish raw chromatograms and spectral data (NMR, MS) in supplementary materials to aid validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.